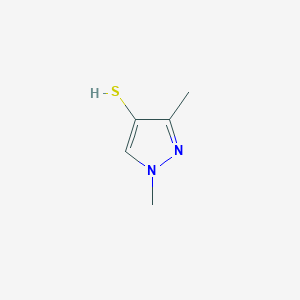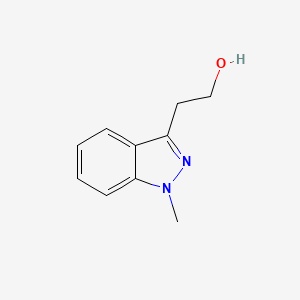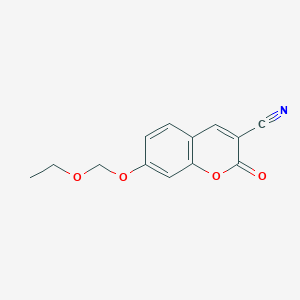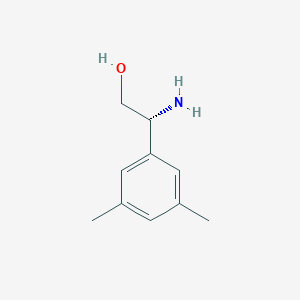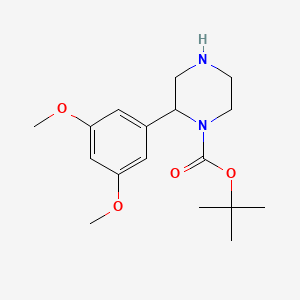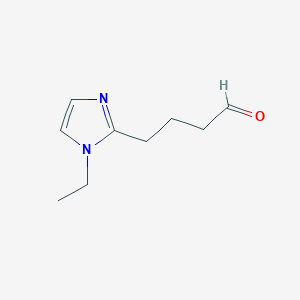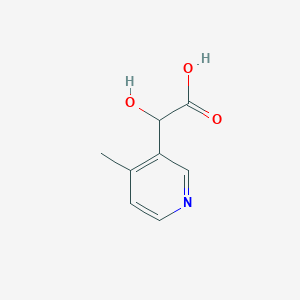
2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid typically involves the reaction of 4-methylpyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-methylpyridine with glyoxylic acid: This step is usually performed in an aqueous medium at a temperature of around 0°C to 5°C.
Isolation and purification: The product is then isolated and purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-oxo-2-(4-methylpyridin-3-yl)acetic acid, while reduction may produce 2-hydroxy-2-(4-methylpyridin-3-yl)ethanol.
科学研究应用
2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid: This compound is structurally similar but has the methyl group in a different position on the pyridine ring.
2-Hydroxy-2-(pyridin-3-yl)acetic acid: Lacks the methyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
Uniqueness
2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical properties and biological activity. This structural feature can affect its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-9-4-6(5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
InChI 键 |
CTHAVSAMPIPFBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


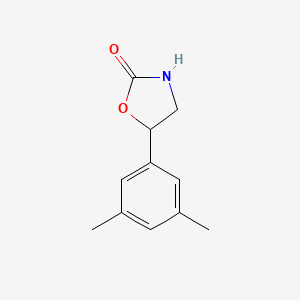

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
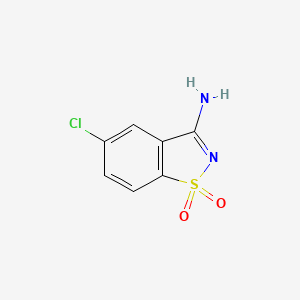
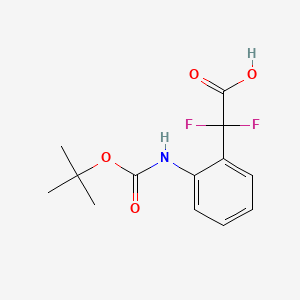
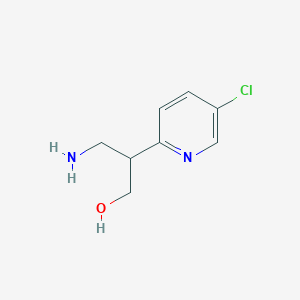
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)
